molecular formula C15H10BrNO B1293256 2-(2-Bromophenyl)-2'-cyanoacetophenone CAS No. 898784-09-3

2-(2-Bromophenyl)-2'-cyanoacetophenone

Cat. No. B1293256
CAS RN: 898784-09-3
M. Wt: 300.15 g/mol
InChI Key: RQVORDZXQUNEHT-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromophenyl)-2'-cyanoacetophenone" is a brominated acetophenone derivative. Bromoacetophenones are known to be reactive and have been studied for their affinity towards certain enzymes and their potential in synthesizing pharmacologically active molecules. For instance, bromoacetophenone has been characterized as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with certain amino acid residues within the enzyme . Additionally, bromoacetophenone derivatives have been explored for their DNA cleaving activities due to their ability to generate monophenyl radicals upon excitation .

Synthesis Analysis

The synthesis of bromoacetophenone derivatives can involve various strategies, including palladium-catalyzed reactions and Lewis acid-catalyzed reactions. For example, 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles were synthesized from anilines and 5′-bromo-2′-hydroxyacetophenone using palladium-catalyzed indole cyclization, followed by Suzuki-coupling reactions . Another synthesis approach involved the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with 4′-bromo-2-chloro-2-(methylsulfanyl)acetophenone to produce a bromophenyl benzofuran derivative .

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives can vary depending on the substituents and the reaction conditions. For instance, in the case of the 4-bromophenyl benzofuran derivative, the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, indicating a dihedral angle, which can influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Bromoacetophenone and its derivatives participate in a variety of chemical reactions. They have been used as reagents for affinity labeling, where they react with specific amino acid residues in enzymes, such as Glu-268 and Cys-302 in human aldehyde dehydrogenase . Moreover, bromoacetophenone derivatives have been shown to act as photoinducible DNA cleaving agents, with the ability to abstract hydrogen atoms from DNA upon photoexcitation . Additionally, bromoacetophenone reacts with the sodium salt of ethyl cyanoacetate to produce butenolide, which can be further transformed into pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and affect the compound's polarity, solubility, and reactivity. The reactivity of these compounds is also influenced by the presence of other functional groups, such as the cyano group in 2-(2-Bromophenyl)-2'-cyanoacetophenone, which can participate in further chemical transformations. For example, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones are readily oxygenated in the presence of a cobalt(II) Schiff base complex to yield benzodioxoles .

Scientific Research Applications

Synthetic Pathways and Intermediates 2-(2-Bromophenyl)-2'-cyanoacetophenone serves as a critical intermediate in the synthesis of various chemical compounds. Its structural analogs, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the production of pharmaceuticals like flurbiprofen, illustrating the broader class of halogenated biphenyls' utility in medicinal chemistry. These compounds' synthesis often involves cross-coupling reactions, showcasing the importance of halogenated phenyl compounds in constructing complex molecules (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Degradation The study and management of brominated flame retardants (BFRs), including polybrominated diphenyl ethers (PBDEs), are crucial due to their environmental persistence and potential health risks. Research into compounds like 2-(2-Bromophenyl)-2'-cyanoacetophenone can provide insights into the environmental fate, degradation pathways, and ecological impacts of BFRs. This knowledge is essential for developing safer chemical alternatives and remediation strategies (Wang, Jiang, Lam, & Li, 2007).

Analytical and Sensing Applications The development of fluorescent chemosensors, utilizing structural analogs of 2-(2-Bromophenyl)-2'-cyanoacetophenone, demonstrates the compound's relevance in analytical chemistry. These chemosensors can detect metal ions, anions, and neutral molecules, highlighting the potential of halogenated phenyl compounds in environmental monitoring, medical diagnostics, and chemical sensing technologies (Roy, 2021).

Antimicrobial Research The exploration of novel antimicrobial compounds is critical in addressing the challenge of multidrug-resistant pathogens. Cyanobacterial compounds, with diverse chemical structures, including those related to halogenated phenyl compounds, have shown promise in antimicrobial activity. This research area benefits from the study of 2-(2-Bromophenyl)-2'-cyanoacetophenone analogs, contributing to the development of new antibiotics and antifungal agents (Swain, Paidesetty, & Padhy, 2017).

Pharmacological Potential Investigating the pharmacological properties and therapeutic potentials of compounds structurally related to 2-(2-Bromophenyl)-2'-cyanoacetophenone can lead to the discovery of novel drug candidates. For instance, the therapeutic effects of thymol, a monoterpene phenol, in various diseases highlight the significance of phenolic compounds in drug development. This research underscores the importance of halogenated phenyl compounds in the synthesis of molecules with potential health benefits (Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Safety and Hazards

The safety and hazards associated with bromophenyl compounds can vary. For instance, one should avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling these compounds .

Future Directions

Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been studied recently . This suggests that bromophenyl compounds like “2-(2-Bromophenyl)-2’-cyanoacetophenone” might also have potential applications in these areas.

properties

IUPAC Name

2-[2-(2-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVORDZXQUNEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642306
Record name 2-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2'-cyanoacetophenone

CAS RN

898784-09-3
Record name 2-[2-(2-Bromophenyl)acetyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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